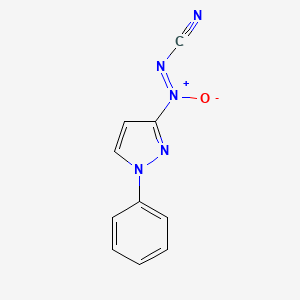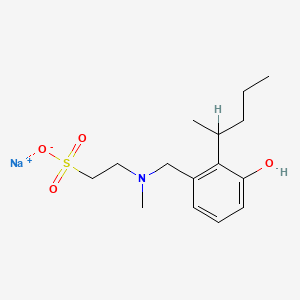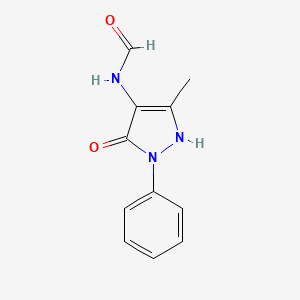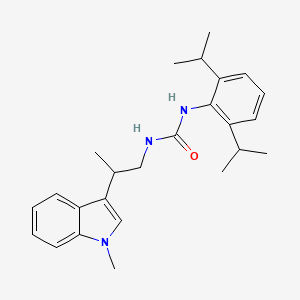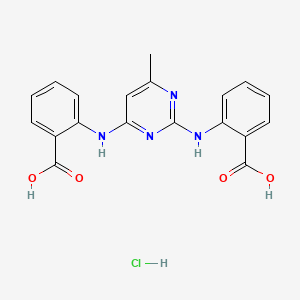
Anthranilic acid, N,N'-(6-methylpyrimidin-2,4-ylene)di-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Anthranilic acid, N,N’-(6-methylpyrimidin-2,4-ylene)di-, hydrochloride: is a chemical compound that belongs to the class of aromatic acids. It is characterized by the presence of a benzene ring substituted with a carboxylic acid and an amine group, along with a pyrimidine ring. This compound is known for its amphoteric nature, meaning it can act as both an acid and a base .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Anthranilic acid, N,N’-(6-methylpyrimidin-2,4-ylene)di-, hydrochloride typically involves the reaction of anthranilic acid with 6-methylpyrimidine under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, followed by the addition of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride form .
Análisis De Reacciones Químicas
Types of Reactions: Anthranilic acid, N,N’-(6-methylpyrimidin-2,4-ylene)di-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions include quinones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, this compound is used as a precursor for the synthesis of various heterocyclic compounds and as a building block for complex organic molecules .
Biology: In biological research, it is utilized in the study of metabolic pathways and enzyme interactions due to its structural similarity to naturally occurring amino acids .
Industry: Industrially, it is used in the production of dyes, pigments, and other specialty chemicals .
Mecanismo De Acción
The mechanism of action of Anthranilic acid, N,N’-(6-methylpyrimidin-2,4-ylene)di-, hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved include signal transduction, gene expression, and metabolic regulation .
Comparación Con Compuestos Similares
Anthranilic acid: A simpler aromatic acid with similar functional groups.
6-Methylpyrimidine: A pyrimidine derivative with a methyl group at the 6-position.
Quinoline derivatives: Compounds with a similar aromatic structure and biological activity.
Uniqueness: Anthranilic acid, N,N’-(6-methylpyrimidin-2,4-ylene)di-, hydrochloride is unique due to its combined structural features of anthranilic acid and pyrimidine, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications .
Propiedades
Número CAS |
89467-35-6 |
|---|---|
Fórmula molecular |
C19H17ClN4O4 |
Peso molecular |
400.8 g/mol |
Nombre IUPAC |
2-[[2-(2-carboxyanilino)-6-methylpyrimidin-4-yl]amino]benzoic acid;hydrochloride |
InChI |
InChI=1S/C19H16N4O4.ClH/c1-11-10-16(21-14-8-4-2-6-12(14)17(24)25)23-19(20-11)22-15-9-5-3-7-13(15)18(26)27;/h2-10H,1H3,(H,24,25)(H,26,27)(H2,20,21,22,23);1H |
Clave InChI |
PMYLAHBFKKADPW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC(=N1)NC2=CC=CC=C2C(=O)O)NC3=CC=CC=C3C(=O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



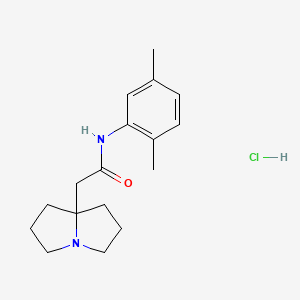
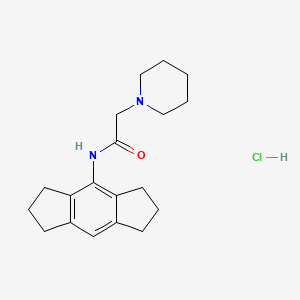

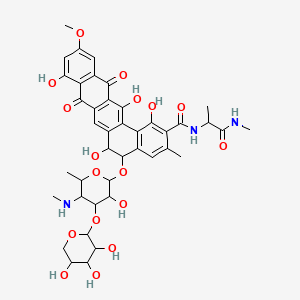
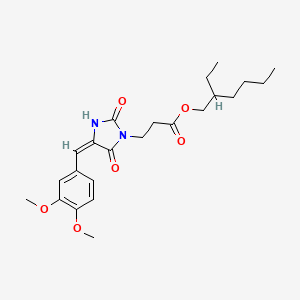

![5-[4-[2-(6-chloro-1H-indol-3-yl)ethyl]piperazin-1-yl]-2,3-dihydro-1,4-benzodioxine-8-carbonitrile](/img/structure/B12768418.png)
